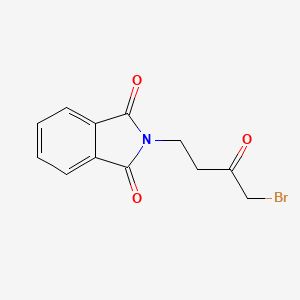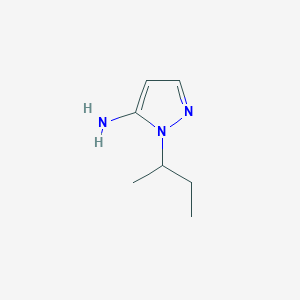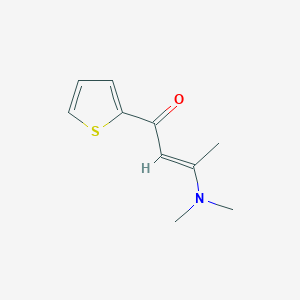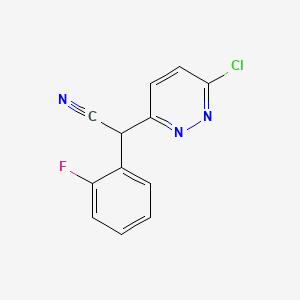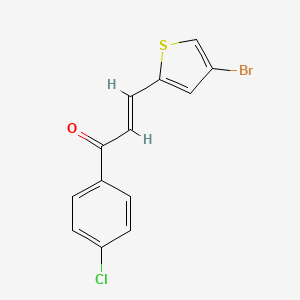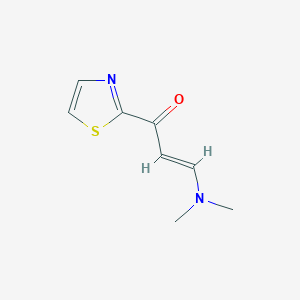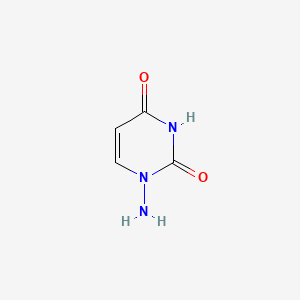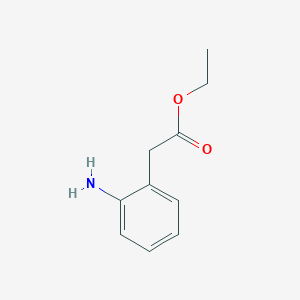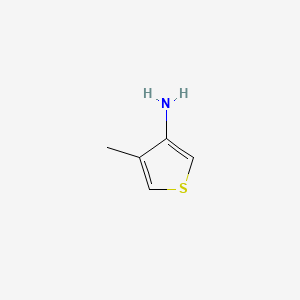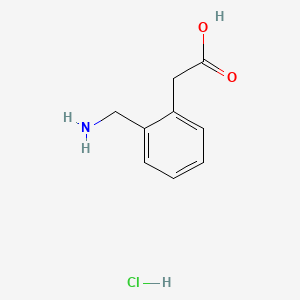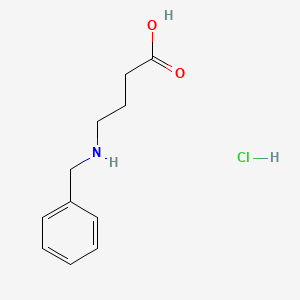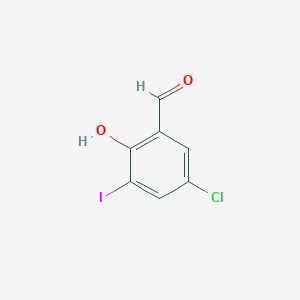
5-Chloro-2-hydroxy-3-iodobenzaldehyde
概要
説明
The compound of interest, 5-Chloro-2-hydroxy-3-iodobenzaldehyde, is a halogenated aromatic aldehyde with potential relevance in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivities of the compound .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was achieved through oxidation and subsequent hydrolysis, with a total yield of 71.6% . Similarly, 5-chloromethyl-2-hydroxybenzaldehyde was used as a starting material for the synthesis of various salicylaldehydes, indicating that halogenated hydroxybenzaldehydes can serve as versatile intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure and atomic packing of a novel binary organic complex were determined using XRD . Additionally, the structure of N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine was solved by direct methods and refined to reveal intramolecular hydrogen bonds and a non-planar molecule . These studies suggest that 5-Chloro-2-hydroxy-3-iodobenzaldehyde may also exhibit interesting structural features, such as intramolecular hydrogen bonding and specific conformations.
Chemical Reactions Analysis
The reactivity of halogenated hydroxybenzaldehydes can be diverse. For instance, the formation of Schiff bases was observed when 2-hydroxy-5-nitrobenzaldehyde was incubated with sodium borohydride, indicating the potential for covalent bond formation under certain conditions . Moreover, the replacement of a chlorine atom in 5-chloromethyl-2-hydroxybenzaldehyde with various nucleophiles led to the synthesis of heterocycles, demonstrating the compound's reactivity towards nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydroxybenzaldehydes can be influenced by their functional groups and molecular structure. For example, the vibrational modes and hydrogen bonding in 2-chloro-3-hydroxybenzaldehyde were studied using vibrational spectroscopy and ab initio calculations, revealing strong hydrogen bonding and dimerization . The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes provided insights into the electronic environment of the molecules, which can be related to their chemical reactivity . These findings suggest that 5-Chloro-2-hydroxy-3-iodobenzaldehyde may also exhibit unique vibrational modes and strong intermolecular interactions.
科学的研究の応用
1. Solubility and Activity Coefficients
Research by Larachi et al. (2000) focuses on the solubility of compounds similar to 5-Chloro-2-hydroxy-3-iodobenzaldehyde, specifically 5-chloro-4-hydroxy-3-methoxybenzaldehyde. They measured solubilities using high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques, providing valuable data on solubility-temperature relationships and activity coefficients of such compounds (Larachi et al., 2000).
2. Gas-Liquid Chromatographic Analyses
Korhonen and Knuutinen (1984) conducted studies on the separation of chlorinated 4-hydroxybenzaldehydes, which are structurally related to 5-Chloro-2-hydroxy-3-iodobenzaldehyde. Their work involved using non-polar SE-30 capillary columns and provided insights into retention behavior influenced by chlorine substitution (Korhonen & Knuutinen, 1984).
3. Synthesis and Structural Analysis
Bikas et al. (2020) explored the synthesis of a new Schiff base ligand using 2-hydroxy-5-iodobenzaldehyde, closely related to the compound . This study provides insights into the creation of complex Mn(III) clusters, highlighting the potential for synthesizing novel compounds with specific structural and magnetic properties (Bikas et al., 2020).
4. Formation of Mutagens in Water Treatment
Långvik and Hormi (1994) investigated the formation of MX (a mutagen) by chlorinating compounds similar to 5-Chloro-2-hydroxy-3-iodobenzaldehyde. This study is crucial for understanding the potential environmental and health impacts of using such compounds in water treatment processes (Långvik & Hormi, 1994).
5. Schiff Base Macrocyclic Complexes
Chen et al. (2014) conducted research on the synthesis of Schiff-base macrocyclic complexes using dialdehydes, including compounds structurally similar to 5-Chloro-2-hydroxy-3-iodobenzaldehyde. Their work sheds light on the structural characterization and spectral analysis of these complexes, contributing to the field of coordination chemistry (Chen et al., 2014).
6. Antibacterial Activity
Junne et al. (2012) explored the antibacterial activity of new Schiff bases and 2-Azetidinones derived from compounds like 2-Hydroxy-5-iodobenzaldehyde. Their findings are important for understanding the biological activities and potential pharmaceutical applications of these compounds (Junne et al., 2012).
7. Antioxidant Activity
Rijal et al. (2022) synthesized derivatives from halogenated vanillin, similar to 5-Chloro-2-hydroxy-3-iodobenzaldehyde, and evaluated their antioxidant activities. This study provides insight into the potential health benefits and applications of such compounds as antioxidants (Rijal et al., 2022).
8. DNA Binding and Antitumor Activities
Hussein et al. (2015) researched the synthesis of molybdenum(VI) complexes using ligands derived from similar compounds, investigating their DNA binding properties and antitumor activities. This study is significant for potential therapeutic applications in cancer treatment (Hussein et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-chloro-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396213 | |
| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-3-iodobenzaldehyde | |
CAS RN |
215124-03-1 | |
| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215124-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

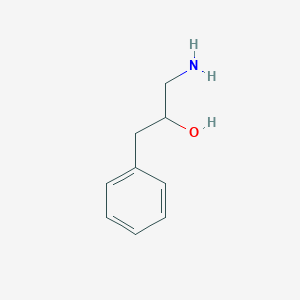
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)
